molecular formula C12H17NO3 B1396563 Benzoic acid, 4-(3-aminopropoxy)-, ethyl ester CAS No. 100840-94-6

Benzoic acid, 4-(3-aminopropoxy)-, ethyl ester

Cat. No. B1396563
M. Wt: 223.27 g/mol
InChI Key: JNYVDNINVMSXKX-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-(3-aminopropoxy)-, ethyl ester” is a chemical compound with the molecular formula C12H17NO3 . It is also known as Ethyl 4-(3-aminopropoxy)benzoate . The molecular weight of this compound is 223.27 g/mol.


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-(3-aminopropoxy)-, ethyl ester” consists of a benzoic acid moiety substituted with an ethyl ester group and a 3-aminopropoxy group at the 4-position .

Scientific Research Applications

Synthesis and Characterization

  • Benzoic acid ethyl ester can be synthesized from benzoic acid and ethanol with catalysts like 4-dimethylaminopyridine and 1,3-dicyclohexyl carbodiimide. Optimal conditions for this synthesis involve specific proportions of benzoic acid, ethanol, and catalysts over a duration of three hours (Li Guo, 2013).
  • A series of alkyl amino alkanol esters of p-ethoxy benzoic acid were prepared, showcasing the ability to attach various alkyl groups to the benzoic acid framework for potential pharmacological studies (F. F. Millikan & A. E. Wade, 1964).

Chemical Properties and Reactions

  • Research into the chemical properties of similar compounds, such as 4-Hydroxy[1-13C]Benzoic Acid and its derivatives, contributes to a broader understanding of the reactions and applications of benzoic acid esters (M. Lang, S. Lang-Fugmann & W. Steglich, 2003).

Potential in Pharmaceutical Research

  • Benzoic acid esters have been explored in the context of synthesizing new pharmaceutical compounds. For example, N-para-ferrocenyl benzoyl amino acid ethyl esters have been synthesized and characterized, which could be relevant for future drug design (D. Savage et al., 2005).

Pharmacokinetics

  • Studies on the pharmacokinetics of similar benzoic acid esters, such as benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, provide insights into how these compounds behave in biological systems, which is crucial for their potential therapeutic use (Haoran Xu et al., 2020).

properties

IUPAC Name

ethyl 4-(3-aminopropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYVDNINVMSXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(3-aminopropoxy)-, ethyl ester

Synthesis routes and methods

Procedure details

A stirred mixture of 11.8 g (0.033 mole) of 4-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propoxy]benzoic acid ethyl ester and 2.4 g of 85% hydrazine hydrate in 300 mL of ethanol was heated at reflux temperature for 3 hr. After cooling the reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was treated with 450 mL of 2N hydrochloric acid and filtered. The filtrate was basified to pH 11 with potassium carbonate and the mixture was extracted twice with 200 mL portions of methylene chloride. The combined extract was washed with 200 mL of water and the solvent was evaporated under reduced pressure to give 3.8 g of oil that solidified on standing.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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